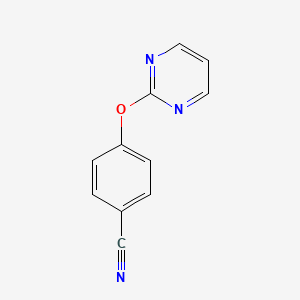

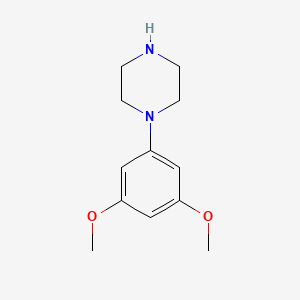

4-(Pyrimidin-2-yloxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

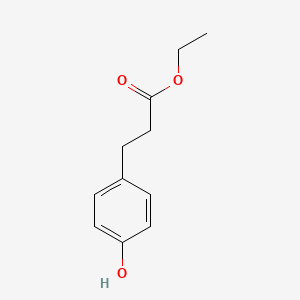

4-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study synthesized 5-aminoaryl pyridines and 5-phenol pyridines showing the robustness of the developed methodology .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.2 . The compound is stored at room temperature .Applications De Recherche Scientifique

HIV-1 Reverse Transcriptase Inhibitors

One notable application of derivatives of 4-(Pyrimidin-2-yloxy)benzonitrile is in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These compounds serve as crucial intermediates in the development of treatments targeting HIV-1, showcasing their significance in antiviral research (Ju Xiu-lia, 2015).

Non-Nucleoside Reverse Transcriptase Inhibitors

Further extending its application in antiviral therapy, certain analogues have demonstrated moderate to excellent activity against the wild-type HIV virus. These findings underscore the potential of this compound derivatives in enhancing the efficacy of HIV treatments (Xiao-qing Feng et al., 2010).

Fungicidal Activity

Derivatives of this compound have also been explored for their fungicidal properties. Novel compounds synthesized from this compound showed promising inhibition rates against various fungi, indicating potential applications in agricultural fungicides (Jiao Xu et al., 2018).

Anticancer Activity

In the realm of cancer research, certain complexes derived from this compound exhibit potential anticancer activity. Studies reveal that these compounds can effectively inhibit the growth of U937 human monocytic cells, suggesting a new avenue for developing anticancer drugs (Pradip K. Bera et al., 2021).

Liquid Crystal Synthesis

Another fascinating application is in the synthesis of luminescent materials with potential mesogenic properties. Research on this compound derivatives has led to the discovery of compounds that exhibit liquid crystalline behavior and photophysical properties, making them suitable for use in electronic displays and other optoelectronic devices (T. N. Ahipa et al., 2014).

Safety and Hazards

The safety data sheet for 4-(Pyrimidin-2-yloxy)benzonitrile suggests that personal protective equipment should be worn during handling. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 .

Propriétés

IUPAC Name |

4-pyrimidin-2-yloxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHLRSDLHLMOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358510 |

Source

|

| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

353259-03-7 |

Source

|

| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)

![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)